molecular formula C13H9Cl2N5S B5423409 3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine

Cat. No.: B5423409
M. Wt: 338.2 g/mol
InChI Key: FNTYEBCIIBGRAR-UHFFFAOYSA-N
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Description

This compound is a derivative of tetrazole, a class of synthetic organic heterocyclic compound, which is characterized by a 5-member ring of four nitrogen atoms and one carbon atom . The specific compound “3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine” is not widely documented in the literature, indicating that it may be a novel or less-studied compound.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general properties of tetrazoles and pyridines . It likely features a pyridine ring attached to a tetrazole ring via a carbon atom. The tetrazole ring is further substituted with a 2,4-dichlorobenzyl thioether group .

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

Given the lack of information available on “3-{5-[(2,4-dichlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine”, there are many potential directions for future research. These could include detailed studies of its synthesis, reactivity, physical and chemical properties, biological activity, and safety profile .

Properties

IUPAC Name

3-[5-[(2,4-dichlorophenyl)methylsulfanyl]tetrazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N5S/c14-10-4-3-9(12(15)6-10)8-21-13-17-18-19-20(13)11-2-1-5-16-7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTYEBCIIBGRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=NN=N2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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